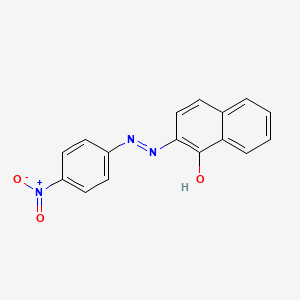

((4-Nitrophenyl)azo)naphthol

Description

Overview of Azo Compounds and their Significance in Chemical Science

Azo compounds are a major class of organic molecules characterized by the presence of a functional group consisting of two nitrogen atoms double-bonded to each other (-N=N-). isnra.netwisdomlib.org This "azo" group serves as a chromophore, meaning it is responsible for the absorption of light and, consequently, the color of these compounds. jchemrev.com This inherent property has made azo compounds the cornerstone of the synthetic dye industry, accounting for a significant percentage of all commercially produced dyes. iipseries.orgekb.eg Their applications are vast, spanning the coloring of textiles, leather, paper, and food. iipseries.orgekb.eg

Beyond their use as colorants, the significance of azo compounds in chemical science is multifaceted. They are crucial intermediates in organic synthesis and are utilized in the preparation of a variety of other chemical structures. wisdomlib.org The azo linkage can undergo various chemical transformations, such as reduction and oxidation, providing pathways to different classes of compounds. smolecule.com Furthermore, many azo compounds exhibit interesting biological activities, including antimicrobial and anti-inflammatory properties, making them subjects of study in medicinal chemistry. isnra.netresearchgate.net Their ability to form stable complexes with metal ions also leads to applications in analytical chemistry as chromogenic reagents for the detection and quantification of metals. jchemrev.com

Historical Context of Research on Azo-Naphthol Derivatives

The history of azo-naphthol derivatives is intrinsically linked to the birth and rapid expansion of the synthetic dye industry in the mid-19th century. unb.ca Following the discovery of the first synthetic dye, mauveine, by William Henry Perkin in 1856, a surge of research into new dye chemistries began. The diazotization reaction, discovered by Peter Griess in 1858, which allows for the conversion of aromatic amines into diazonium salts, was a pivotal development. jchemrev.com This discovery paved the way for the synthesis of azo dyes through the coupling of these diazonium salts with electron-rich aromatic compounds like phenols and naphthols.

The coupling of diazonium salts with naphthols proved to be particularly fruitful, leading to the creation of a wide array of vibrant and lightfast dyes. iipseries.org β-Naphthol, in particular, became a key component in the synthesis of many important early azo pigments. researchgate.net The first disazo dye, Biebrich Scarlet, was synthesized by coupling a diazotized aminoazobenzene with β-naphthol. iipseries.org The continuous demand for new colors for emerging synthetic fibers further fueled research into novel azo-naphthol derivatives throughout the 20th century. iipseries.org This historical foundation laid the groundwork for the more sophisticated applications of these compounds that are being explored today.

Structural Characteristics of ((4-Nitrophenyl)azo)naphthol (B11998456) and its Position within Azo Chemistry

This compound, with the chemical formula C₁₆H₁₁N₃O₃, is a monoazo dye. Its molecular structure is defined by a 4-nitrophenyl group linked to a naphthol moiety through an azo bridge (-N=N-). The specific isomer, 4-((4-nitrophenyl)azo)-1-naphthol, features the azo linkage at the 4-position of the naphthol ring.

Several key structural features dictate the properties and reactivity of this molecule:

Azo Chromophore: The central -N=N- group is the primary chromophore, responsible for the compound's strong absorption of light in the visible spectrum, resulting in its characteristic vivid color.

Naphthol Moiety: The extended π-system of the naphthalene (B1677914) ring, conjugated with the azo group, contributes to the color and stability of the molecule. The hydroxyl (-OH) group on the naphthol ring is an auxochrome, a group that modifies the ability of the chromophore to absorb light, often leading to a deepening of the color (bathochromic shift). It also provides a site for coordination with metal ions.

Within the broader landscape of azo chemistry, this compound is classified as a substituted aromatic azo compound. Its unique combination of a naphthol coupling component and a nitrophenyl diazo component distinguishes it from other azo dyes and imparts specific chemical and physical properties. smolecule.com The presence of the nitro group, for instance, makes it a candidate for studies involving reduction reactions to the corresponding amino group, opening pathways to further functionalization. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₁N₃O₃ |

| Molecular Weight | 293.28 g/mol |

| Melting Point | 277 - 280 °C (decomposition) merckmillipore.com |

| Appearance | Bright red powder msesupplies.com |

| Solubility | Practically insoluble in water, slightly soluble in general organic solvents, and easily soluble in alkaline solutions. msesupplies.comhoneywell.com |

| CAS Number | 5290-62-0 |

This table is interactive. You can sort the data by clicking on the column headers.

Scope and Objectives of Current Research Directions on this compound

Contemporary research on this compound and its derivatives is expanding beyond its traditional use as a dye. The unique electronic and structural features of the molecule make it a target for several modern research endeavors.

One significant area of focus is in the development of advanced materials . The compound's structure, featuring an electron-donating aromatic system and an electron-withdrawing nitro group, makes it a candidate for applications in nonlinear optics (NLO). tandfonline.com NLO materials are crucial for technologies like optical switching and data storage. Researchers are synthesizing polymers with this compound as a side chain to investigate their NLO properties. tandfonline.commsesupplies.com

Another key research direction is its application in analytical and coordination chemistry . The hydroxyl group and the azo nitrogen atoms can act as a bidentate ligand, forming stable complexes with various metal ions. This property is being explored for the development of new chromogenic reagents for the sensitive and selective detection of metal ions in various samples. jchemrev.com

Furthermore, the biological activity of this compound and related compounds is under investigation. Azo compounds have shown potential as antimicrobial and antifungal agents. smolecule.com Studies are being conducted to evaluate the efficacy of this compound derivatives against various pathogens. researchgate.net It also serves as a chromogenic agent in biological assays, where its color change can indicate the progress of an enzymatic reaction. smolecule.com

Table 2: Key Research Areas and Objectives for this compound

| Research Area | Key Objectives |

| Advanced Materials | Synthesis of polymers containing the azo dye for nonlinear optical applications. tandfonline.commsesupplies.com |

| Analytical Chemistry | Development of chromogenic reagents for the detection of metal ions. jchemrev.com |

| Medicinal Chemistry | Investigation of antimicrobial and antifungal properties of its derivatives. smolecule.comresearchgate.net |

| Biochemical Assays | Use as a chromogenic substrate for enzyme activity studies. smolecule.com |

This table is interactive. You can sort the data by clicking on the column headers.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1081769-89-2 |

|---|---|

Molecular Formula |

C16H11N3O3 |

Molecular Weight |

293.28 g/mol |

IUPAC Name |

2-[(4-nitrophenyl)diazenyl]naphthalen-1-ol |

InChI |

InChI=1S/C16H11N3O3/c20-16-14-4-2-1-3-11(14)5-10-15(16)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H |

InChI Key |

HPHIPYYTKHFLPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 4 Nitrophenyl Azo Naphthol

Classical Synthesis Approaches for Azo Compounds: A Foundational Review

The traditional synthesis of azo dyes like ((4-Nitrophenyl)azo)naphthol (B11998456) is a cornerstone of organic chemistry, relying on a well-established two-step process. This method, though effective, is characterized by its use of strong acids and low-temperature conditions to manage reactive intermediates.

Diazotization of 4-Nitroaniline (B120555) and Azo Coupling Reactions with Naphthol Substrates

The synthesis of this compound begins with the diazotization of an aromatic amine, specifically 4-nitroaniline. smolecule.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl). The process must be conducted at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt, 4-nitrobenzenediazonium (B87018) chloride. This intermediate is highly reactive and prone to decomposition at higher temperatures.

The second step is the azo coupling reaction. The prepared diazonium salt solution is added to a solution of a naphthol substrate, such as 1-naphthol (B170400) or 2-naphthol (B1666908). smolecule.com This reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile and the activated naphthol ring acts as the nucleophile. The coupling is performed under alkaline conditions, which deprotonates the hydroxyl group of the naphthol to form the more strongly nucleophilic naphthoxide ion, facilitating the attack on the diazonium cation to form the final azo dye. smolecule.com

Influence of Reaction Parameters on the Formation of this compound

The success of the classical synthesis is highly dependent on the precise control of several reaction parameters. These variables influence not only the yield but also the purity of the resulting this compound.

| Parameter | Optimal Condition | Rationale |

| Temperature | 0-5°C for diazotization; <10°C for coupling | Prevents the decomposition of the unstable diazonium salt and minimizes side reactions. researchgate.net |

| pH | Strongly acidic (HCl) for diazotization; Alkaline (pH 8-10) for coupling | Acidic conditions are required for the formation of the nitrous acid and the diazonium salt. Alkaline conditions are necessary to activate the naphthol substrate by forming the naphthoxide ion, which is a more potent nucleophile. smolecule.com |

| Reagent Stoichiometry | Slight excess of naphthol (~1.2 equivalents) | Using a stoichiometric excess of the coupling component can help to maximize the reaction yield by ensuring the complete consumption of the diazonium salt. |

| Stirring | Vigorous stirring | Ensures proper mixing of the reactants, especially during the formation of the diazonium salt if the starting amine has low solubility. |

Modern Synthetic Innovations for this compound and Related Structures

In response to growing environmental concerns, significant research has focused on developing greener and more efficient methods for azo dye synthesis. These modern innovations aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency and scalability.

Green Chemistry Principles in Azo Dye Synthesis: Catalyst-Free and Solvent-Reduced Methodologies

A key focus of modern synthesis is the adherence to green chemistry principles. This has led to the development of solvent-free and catalyst-free reaction conditions.

Solvent-Free Synthesis: Mechanochemical methods, such as grinding reactants together or using ball milling, have been developed to produce azo dyes without the need for solvents. rsc.orgrsc.orgresearchgate.net These techniques can offer advantages like shorter reaction times, high yields, and simplified product isolation. rsc.orgresearchgate.net In some protocols, solid acid catalysts like nano BF₃·SiO₂ or sulfonic acid functionalized magnetic nanoparticles are used, which can often be recovered and reused. rsc.orgtandfonline.comresearchgate.net

Catalyst-Free Approaches: Research has explored the use of biodegradable, biomass-derived solvents like ethyl lactate, which can act as a mediator for the synthesis of azo compounds from amines under catalyst-free conditions. preprints.org One-pot synthesis methods, where diazotization and coupling occur in the same reaction vessel, also contribute to greener processes by reducing wastewater and simplifying procedures. rsc.org

| Green Synthesis Method | Key Features | Research Findings |

| Mechanochemical Grinding | Solvent-free, uses solid acid catalysts (e.g., Fe₃O₄@SiO₂-SO₃H). rsc.org | Overcomes limitations of conventional methods like low temperatures, use of toxic solvents, and instability of diazonium salts. Offers mild conditions, excellent conversions, and a recyclable magnetic catalyst. rsc.org |

| Ball Milling | Catalyst-, promoter-, and solvent-free. Uses stable aryltriazenes as diazotization reagents. rsc.orgrsc.org | Provides high yields and selectivity under mild conditions, simplifies purification, and avoids the use of potentially explosive diazonium salts. rsc.org |

| Nano Solid Acid Catalysis | Solvent-free, uses nano BF₃·SiO₂ as a solid acid catalyst at room temperature. tandfonline.comresearchgate.net | Avoids toxic liquid acids and solvents, prevents side products, and stabilizes diazonium salts, leading to short reaction times and high conversion. tandfonline.comresearchgate.net |

Microwave-Assisted and Ultrasonic-Assisted Synthesis of this compound

The application of alternative energy sources like microwaves and ultrasound has been shown to significantly enhance the synthesis of azo dyes.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times. Protocols have been developed for the metal-catalyst-free, microwave-assisted coupling of nitroarenes and aromatic amines to produce unsymmetrical azo dyes in high yields. nih.gov The process is notable for its speed and efficiency. nih.gov

Ultrasonic-Assisted Synthesis: Ultrasound irradiation (sonochemistry) promotes chemical reactions through acoustic cavitation. This has been applied to azo dye synthesis to achieve higher reaction rates and greater energy efficiency. sci-hub.se Studies have shown that combining ultrasound with conventional heating can accelerate the reduction of azo dyes, suggesting its utility in their synthesis as well. researchgate.net

Flow Chemistry and Continuous Processing Approaches for Scalable Production

Flow chemistry has emerged as a powerful technology for the synthesis of azo compounds, offering significant advantages over traditional batch processing, particularly for large-scale production. nih.govmaynoothuniversity.ie

Synthesizing water-insoluble dyes like this compound in continuous flow systems can be challenging due to the risk of clogging. nih.gov However, recent studies have successfully demonstrated the continuous flow synthesis of such dyes by integrating different types of reactors, such as a continuous flow microreactor with a continuous stirred tank reactor (CSTR). nih.gov This modular approach allows for the synthesis to occur in an aqueous system without using organic solvents to improve solubility. nih.gov

The benefits of this approach are numerous:

Enhanced Safety: The small hold-up volume in microreactors minimizes the risks associated with unstable diazonium intermediates. nih.gov

Precise Control: Flow reactors allow for superior control over reaction parameters like temperature, pressure, residence time, and pH. nih.govacs.org

Improved Consistency: Continuous processing helps to eliminate batch-to-batch variations, leading to a more consistent product quality. dp.tech

Scalability: Optimized flow processes have shown remarkable scalability, with production rates increasing from grams per hour to significantly larger quantities while maintaining high yield and purity. nih.gov For example, one study achieved an isolated yield of 99.5% and a purity of 98.6%, with a production rate that was scaled up to 74.4 g/h. nih.gov

Reaction Mechanism Analysis of this compound Formation

Electrophilic Aromatic Substitution Pathways in Azo Coupling

The core of the this compound synthesis is an electrophilic aromatic substitution reaction. scispace.com In this process, the aryldiazonium cation, generated from 4-nitroaniline, acts as the electrophile. wikipedia.org This electrophile attacks the electron-rich ring of a naphthol, which serves as the nucleophile. wikipedia.org

The reaction begins with the diazotization of 4-nitroaniline. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5°C). weighinginstru.com The resulting 4-nitrobenzenediazonium ion is a relatively weak electrophile. youtube.com Therefore, the coupling partner must be a highly activated aromatic compound, such as a naphthol. lkouniv.ac.in

The naphthol, specifically the naphthoxide ion formed under alkaline conditions (pH 8-10), is a potent nucleophile. chemguide.co.uk The electron-donating hydroxyl group of the naphthol activates the aromatic ring, making it susceptible to electrophilic attack. scispace.comlkouniv.ac.in The diazonium ion then attacks the activated naphthol ring, leading to the formation of the azo compound. The nitrogen atoms of the diazonium group are retained in the final product, forming the characteristic -N=N- azo bridge. lkouniv.ac.in

The general mechanism can be summarized as follows:

Formation of the Electrophile: 4-nitroaniline reacts with nitrous acid to form the 4-nitrobenzenediazonium ion. weighinginstru.com

Activation of the Nucleophile: In an alkaline solution, naphthol is deprotonated to form the more reactive naphthoxide ion. youtube.comchemguide.co.uk

Electrophilic Attack: The diazonium ion attacks the electron-rich naphthol ring. youtube.com

Proton Transfer: A proton is lost from the intermediate, restoring the aromaticity of the ring and forming the final azo dye. lkouniv.ac.in

| Reactant | Reagent | Conditions | Intermediate/Product |

| 4-Nitroaniline | NaNO₂, HCl | 0-5°C | 4-Nitrobenzenediazonium chloride |

| Naphthol | NaOH | Alkaline pH (8-10) | Naphthoxide ion |

| 4-Nitrobenzenediazonium chloride + Naphthoxide ion | - | Low temperature | This compound |

Isomerism Considerations in Azo Coupling Reactions

The position of the azo coupling on the naphthol ring is a critical aspect of the synthesis, leading to different isomers. The two common isomers of naphthol used are 1-naphthol (α-naphthol) and 2-naphthol (β-naphthol). The directing effect of the hydroxyl group and the structure of the naphthalene (B1677914) ring system determine the point of substitution.

Coupling with 2-Naphthol (β-Naphthol): In the case of 2-naphthol, the incoming diazonium salt is directed primarily to the 1-position (alpha-position). stackexchange.com This is because the hydroxyl group at the 2-position strongly activates the adjacent 1-position for electrophilic attack. The resulting intermediate is stabilized by resonance, with two aromatic rings remaining intact. stackexchange.com Attack at other positions would lead to less stable intermediates where the aromaticity of one of the rings is disrupted. stackexchange.com

Coupling with 1-Naphthol (α-Naphthol): When 1-naphthol is used, the coupling generally occurs at the 4-position (para-position) relative to the hydroxyl group. researchgate.nettestbook.com The hydroxyl group activates the ortho and para positions. While the ortho position (position 2) is sterically less hindered, the para position (position 4) is often favored electronically. However, under certain conditions, ortho-coupling can occur. Research has shown that the product of the reaction between benzenediazonium (B1195382) chloride and 1-naphthol is primarily 4-(phenylazo)naphthalen-1-ol. testbook.com

The choice of naphthol isomer and the control of reaction conditions are therefore crucial in determining the final structure and properties of the resulting dye. For instance, studies have synthesized and characterized both 4-((4-nitrophenyl)diazenyl)naphthalen-1-ol and 1-((4-nitrophenyl)diazenyl)naphthalen-2-ol. researchgate.net

| Naphthol Isomer | Position of Hydroxyl Group | Major Coupling Position | Resulting Compound |

| 1-Naphthol (α-Naphthol) | 1 | 4 | 4-((4-Nitrophenyl)azo)naphthalen-1-ol |

| 2-Naphthol (β-Naphthol) | 2 | 1 | 1-((4-Nitrophenyl)azo)naphthalen-2-ol |

It's also important to note the existence of azo-hydrazone tautomerism in these compounds. The product can exist as either the azo form or the hydrazone form, and the equilibrium between these two is influenced by factors such as the substituents on the aromatic rings and the solvent. researchgate.netresearchgate.net For instance, research on related compounds has shown that electron-withdrawing groups on the diazonium salt component can favor the hydrazone form. researchgate.net

Theoretical Kinetic and Thermodynamic Studies of the Coupling Reaction

Theoretical studies, often employing computational methods like Density Functional Theory (DFT), provide deeper insights into the kinetics and thermodynamics of the azo coupling reaction. These studies help in understanding the reaction pathway, transition states, and the stability of intermediates and products.

Kinetic investigations have explored the rates of similar azo coupling reactions. For example, studies on the coupling of 4-nitrobenzenediazonium chloride with other aromatic compounds have been conducted. researchgate.net The reaction rate is influenced by factors such as the pH of the medium and the concentration of the reactants. The reaction is generally faster at a higher pH because of the increased concentration of the more nucleophilic phenoxide or naphthoxide ion. wikipedia.org

Thermodynamic studies have been carried out on related azo dyes to determine parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG*) of the reaction. For instance, a study on the adsorption of a similar azo dye, 1-(2'-Hydroxy-4'-nitrophenylazo)-2-naphthol, found the adsorption process to be exothermic and non-spontaneous. kemdikbud.go.id While this study focuses on adsorption, the thermodynamic principles are relevant to the stability of the final product.

Computational studies on azo compounds have also been used to optimize their molecular structures and predict their properties. researchgate.netacs.org These theoretical approaches can complement experimental findings and provide a more complete picture of the reaction mechanism and the factors governing it.

| Thermodynamic/Kinetic Parameter | Significance |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. |

| Entropy of Reaction (ΔS) | The change in disorder or randomness of the system. |

| Gibbs Free Energy of Reaction (ΔG) | Determines the spontaneity of the reaction. |

Advanced Structural and Spectroscopic Characterization Methodologies for 4 Nitrophenyl Azo Naphthol

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the structural confirmation of ((4-Nitrophenyl)azo)naphthol (B11998456), offering insights into its proton and carbon frameworks, vibrational modes, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Resonances in this compound

NMR spectroscopy is a powerful tool for delineating the structural connectivity of this compound.

¹H NMR: In a typical ¹H NMR spectrum, the aromatic protons of the naphthol and nitrophenyl rings would exhibit signals in the range of δ 7.0–8.5 ppm. The hydroxyl proton of the naphthol moiety would likely appear as a singlet, with its chemical shift being sensitive to solvent and concentration. Studies on related azo-naphthol derivatives have shown the hydroxyl proton appearing at chemical shifts as high as 11.25 ppm, with aromatic protons appearing in a multiplet between 6.98 and 8.26 ppm. acs.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons typically resonate in the δ 110–160 ppm region. For a related compound, 4-(2-Hydroxyphenyl azo)-1-naphthol, characteristic signals were observed at 157.99, 154.55, 139.65, 132.84, 128.50, 125.93, 123.20, 123.07, 122.43, 120.31, 118.34, 115.53, and 109.05 ppm, corresponding to the phenyl and naphthyl moieties. acs.org For sulfonated azo naphthol derivatives, the sulfonic acid carbons are found between δ 110–120 ppm.

It's important to note that this compound can exist in a tautomeric equilibrium between the azo and hydrazone forms. NMR spectroscopy, particularly ¹⁵N NMR, is instrumental in studying this tautomerism. Research on similar compounds has shown that the presence of electron-withdrawing groups, such as the nitro group, can favor the hydrazone form. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Azo and Nitro Moieties

Vibrational spectroscopy provides key information about the functional groups present in this compound.

Infrared (IR) Spectroscopy:

The N=N stretching vibration of the azo group is a key characteristic band, typically appearing in the range of 1400–1600 cm⁻¹. One source specifies a peak at 1520 cm⁻¹ for this stretch.

The nitro group (NO₂) vibrations are also prominent. The asymmetric and symmetric stretching vibrations are expected around 1487 cm⁻¹ and 1330 cm⁻¹, respectively. researchgate.net Another source places the symmetric stretch at 1340 cm⁻¹.

The O-H stretching of the naphthol hydroxyl group would be observed as a broad band in the region of 3114–3218 cm⁻¹. acs.org

C-O stretching is typically observed around 1254 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The N=N stretching vibration is also observable in the Raman spectrum and can provide further insight into the electronic structure of the azo linkage.

The following table summarizes the characteristic IR absorption bands for this compound:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Azo (N=N) | Stretching | 1520 |

| Nitro (NO₂) | Symmetric Stretching | 1340 |

| Hydroxyl (O-H) | Stretching | 3114-3218 |

| Carbon-Oxygen (C-O) | Stretching | 1254 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to elucidate the structure through fragmentation analysis. The molecular weight of this compound is 293.28 g/mol . honeywell.comlookchem.com Electron ionization mass spectrometry (EI-MS) data is available for this compound. nist.govnist.gov

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of a related isomer, 2-[(4-nitrophenyl)diazenyl]naphthalen-1-ol. These theoretical values can be compared with experimental data from ion mobility-mass spectrometry to aid in structural confirmation. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 294.08733 | 161.4 |

| [M+Na]⁺ | 316.06927 | 168.0 |

| [M-H]⁻ | 292.07277 | 170.5 |

| [M+NH₄]⁺ | 311.11387 | 176.5 |

| [M+K]⁺ | 332.04321 | 160.4 |

| [M+H-H₂O]⁺ | 276.07731 | 156.8 |

| [M+HCOO]⁻ | 338.07825 | 189.5 |

| [M+CH₃COO]⁻ | 352.09390 | 203.5 |

| [M+Na-2H]⁻ | 314.05472 | 172.0 |

| [M]⁺ | 293.07950 | 160.9 |

| [M]⁻ | 293.08060 | 160.9 |

UV-Visible Electronic Absorption Spectroscopy: Methodological Aspects of Chromophore Characterization

UV-Visible spectroscopy is used to study the electronic transitions within the chromophoric system of this compound. The extended π-system, encompassing the nitrophenyl ring, the azo bridge, and the naphthol ring, gives rise to characteristic absorption bands.

The principal absorption maximum (λmax) is attributed to a π→π* transition within the azo chromophore and is typically observed in the visible region. For this compound in ethanol, the λmax is reported at 480 nm. The position and intensity of this band can be influenced by the solvent polarity and pH due to the potential for tautomerism and ionization of the hydroxyl group. The presence of the nitro and hydroxyl groups can cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted azo-naphthol compounds.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination of Azo Naphthols

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For azo naphthol compounds, single-crystal XRD can unambiguously confirm the tautomeric form (azo or hydrazone) present in the crystal lattice. acs.org Studies on related azo dyes have shown that the N-N bond lengths are a key indicator: a double bond length is typically in the range of 1.20–1.28 Å, while a single bond in a hydrazone is longer than 1.4 Å. acs.org While specific single-crystal XRD data for this compound was not found in the provided search results, powder XRD could be used to characterize the crystalline nature of a bulk sample and identify its crystalline phase. orientjchem.org

Elemental Analysis Methodologies for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a purified sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula, C₁₆H₁₁N₃O₃. nist.gov This comparison serves to verify the empirical formula and assess the purity of the compound. For a related compound, good agreement between the calculated and found values for C, H, and N was used to confirm its proposed structure. acs.org

The theoretical elemental composition of this compound is presented in the table below.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 16 | 192.176 | 65.53% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 3.78% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 14.33% |

| Oxygen | O | 15.999 | 3 | 47.997 | 16.37% |

| Total | 293.282 | 100.00% |

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic methods are essential for the quality control of this compound, a synthetic dye also known as 1-[(4-Nitrophenyl)azo]-2-naphthalenol or Pigment Red 1. asianpubs.org These techniques are crucial for assessing the purity of the compound and for separating it from starting materials, byproducts, and isomers that may arise during its synthesis. asianpubs.org The manufacturing process of azo dyes rarely yields a completely pure product due to impurities in the reactants and the potential for side reactions. asianpubs.org

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the predominant techniques employed for the analysis of this compound. asianpubs.org These methods allow for the effective separation and identification of the main component and any associated impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful tool for the analysis of this compound and similar azo dyes. asianpubs.org This technique typically utilizes a nonpolar stationary phase and a polar mobile phase.

One established RP-HPLC method for the separation of 1-Naphthalenol, 4-[(4-nitrophenyl)azo]- employs a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

In a study developing methods for analyzing coloring substances in printing inks, an RP-HPLC system was used to separate several azo pigments, including Pigment Red 1. asianpubs.org The system consisted of a Zorbax Eclipse XDB-C8 column (4.6 x 150 mm) and a mobile phase of acetonitrile and water in a 67:33 (v/v) ratio. asianpubs.org The flow rate was maintained at 1 mL/min, and detection was carried out at a wavelength of 220 nm. asianpubs.org

Another study on a related compound, 1-(2-hydroxyl-4-nitrophenylazo)-2-naphthol, reported a retention time of 3.225 minutes for the ligand in an HPLC analysis. researchgate.net While the specific conditions were not fully detailed, this finding highlights the utility of HPLC in characterizing such azo dyes. researchgate.net

Interactive Table: HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | Newcrom R1 sielc.com | Zorbax Eclipse XDB-C8 asianpubs.org |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com | Acetonitrile:Water (67:33, v/v) asianpubs.org |

| Flow Rate | Not specified | 1 mL/min asianpubs.org |

| Detection | Not specified | 220 nm asianpubs.org |

| Application | Purity assessment, preparative separation sielc.com | Analysis of printing inks asianpubs.org |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative analysis of this compound and for monitoring the progress of its synthesis. It is also used to confirm the purity of the final product. aaru.edu.jo

In a study on coloring substances, TLC was used to separate various azo dyes and pigments, including Pigment Red 1. asianpubs.org The study utilized plastic-backed silica (B1680970) gel plates (Kieselgel 60 F254). asianpubs.org Several solvent systems were evaluated, and the resulting Rf x 100 values were recorded. asianpubs.org The spots were visualized under UV light at 254 nm. asianpubs.org

Interactive Table: TLC Solvent Systems and Rf Values for Pigment Red 1

| Solvent System (v/v) | Rf x 100 |

|---|---|

| Petroleum ether:Acetone (70:30) asianpubs.org | 44 asianpubs.org |

| Petroleum ether:Ethyl acetate (B1210297) (80:20) asianpubs.org | 34 asianpubs.org |

| Petroleum ether:Chloroform (50:50) asianpubs.org | 56 asianpubs.org |

The purity of newly synthesized azo dyes is often verified using TLC. For instance, the purification of an azo dye derived from sulfamethoxazole (B1682508) and β-naphthol was confirmed by TLC using an ethyl acetate:hexane (1:1) mobile phase. aaru.edu.jo Similarly, the purity of a synthesized azo dye from acyclovir (B1169) and p-nitrophenol was checked with TLC. aaru.edu.jo These examples, while not directly on this compound, demonstrate the standard use of TLC in the quality control of related azo compounds.

The separation of this compound from its potential precursors, such as 4-nitroaniline (B120555) and naphthol, is a key aspect of purity assessment. Chromatographic techniques are adept at distinguishing the final product from these starting materials, ensuring the high quality required for its various applications.

Computational and Theoretical Investigations of 4 Nitrophenyl Azo Naphthol

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the fundamental properties of molecules like ((4-Nitrophenyl)azo)naphthol (B11998456). These calculations provide a detailed picture of the molecule's electronic landscape and offer predictions about its stability and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry, Stability, and Conformation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to theoretically elucidate the molecular structures of 1-[(4-nitrophenyl)diazenyl]-2-naphthol (HL) and its metal complexes. mdpi.comnih.govnih.govresearchgate.net The optimization of the molecular geometry using DFT calculations reveals the most stable three-dimensional arrangement of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles. researchgate.netncsu.edu

For this compound, DFT calculations show that the molecule is not perfectly planar. The nitrophenyl and naphthol rings are twisted with respect to the central azo (-N=N-) bridge. This non-planar conformation is a result of minimizing steric hindrance between the hydrogen atoms on the aromatic rings. The stability of different conformers can be assessed by comparing their total energies, with the lowest energy conformation representing the most stable structure. These geometric parameters are crucial as they influence the molecule's crystal packing, solubility, and interaction with other molecules or surfaces.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and the characteristics of electronic transitions. researchgate.netnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and can be easily excited. nih.gov For this compound (HL), the HOMO and LUMO are distributed across the entire π-system of the molecule. mdpi.comnih.gov DFT calculations have been used to determine the energies of these orbitals and other quantum chemical parameters. mdpi.comnih.govnih.govresearchgate.netresearchgate.net

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| Energy of HOMO | EHOMO | -6.45 | - |

| Energy of LUMO | ELUMO | -3.11 | - |

| Energy Gap | ΔE | 3.34 | ELUMO - EHOMO |

| Ionization Potential | IP | 6.45 | -EHOMO |

| Electron Affinity | EA | 3.11 | -ELUMO |

| Absolute Electronegativity | χ | 4.78 | (IP + EA) / 2 |

| Absolute Hardness | η | 1.67 | (IP - EA) / 2 |

| Chemical Potential | μ | -4.78 | -χ |

| Global Electrophilicity | ω | 6.82 | μ2 / (2η) |

| Global Softness | S | 0.30 | 1 / (2η) |

Data sourced from Al-Gaber et al. (2022). nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Interaction Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comscience.gov The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.

For this compound, the MEP map reveals distinct regions of positive and negative electrostatic potential. mdpi.comresearchgate.net

Red regions , indicating negative potential, are typically found around electronegative atoms like the oxygen atoms of the nitro group and the hydroxyl group. These areas are susceptible to electrophilic attack. mdpi.com

Blue regions , representing positive potential, are generally located around the hydrogen atoms. These sites are favorable for nucleophilic attack. mdpi.com

Green regions denote areas of neutral potential.

By analyzing the MEP map, one can predict how the molecule will interact with other molecules, including solvents, receptors, or surfaces. It provides insights into intermolecular interactions such as hydrogen bonding. mdpi.comscience.gov

Molecular Dynamics (MD) Simulations: Conformational Analysis and Solvent Interaction Models

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment, such as a solvent. physchemres.orgacs.orgnih.govresearchgate.net

For an azo dye like this compound, MD simulations can be used to:

Analyze conformational flexibility: The molecule can exhibit various conformations due to the rotation around single bonds. MD simulations can explore the potential energy surface and identify the most populated conformations in solution.

Model solvent interactions: The behavior of a dye is often significantly influenced by the solvent. MD simulations explicitly model the solvent molecules (e.g., water, ethanol) and can reveal how they arrange around the dye molecule, forming solvation shells. These simulations can also quantify the strength of dye-solvent interactions.

Study aggregation: Azo dyes in solution can form aggregates through processes like π-π stacking. physchemres.orgacs.org MD simulations can elucidate the structure and stability of these aggregates, which can affect the dye's color and properties. acs.orgresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling: Theoretical Frameworks for Azo Dyes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. For azo dyes, QSPR models are developed to predict properties such as color, solubility, lightfastness, and affinity for fibers. mdpi.com

The general framework for developing a QSPR model for azo dyes involves several steps:

Data Set Compilation: A diverse set of azo dyes with experimentally determined values for the property of interest is collected.

Molecular Descriptor Calculation: For each molecule in the data set, a large number of numerical descriptors are calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum chemical (e.g., HOMO/LUMO energies).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the property being modeled. acs.org

Model Validation: The predictive power of the QSPR model is rigorously tested using both internal and external validation techniques to ensure its reliability. mdpi.comacs.org

These models are valuable for the in silico design of new azo dyes with desired properties, reducing the need for extensive experimental synthesis and testing. nih.gov

In Silico Prediction of Spectroscopic Signatures and Molecular Response

Computational methods can be used to predict various spectroscopic signatures of molecules, which can then be compared with experimental spectra for validation and interpretation.

For this compound, theoretical predictions of its spectroscopic properties are of great interest:

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. nih.govacademie-sciences.frresearchgate.netresearchgate.netbeilstein-journals.org By calculating the vertical excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated. These calculations can help assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, and study the effect of solvent on the absorption maxima (solvatochromism). academie-sciences.fr

Infrared (IR) and Raman Spectra: DFT calculations can also predict the vibrational frequencies of a molecule. The calculated frequencies correspond to the vibrational modes (stretching, bending, etc.) of the chemical bonds. The theoretical IR and Raman spectra can be compared with experimental data to aid in the assignment of spectral peaks to specific functional groups. For instance, the characteristic stretching vibration of the azo group (-N=N-) in the experimental IR spectrum of 1-[(4-nitrophenyl)diazenyl]-2-naphthol has been observed around 1550 cm-1, and the -OH group band appears in the range of 3306–3202 cm-1. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectra: Computational methods can also predict the chemical shifts in ¹H and ¹³C NMR spectra. These predictions can be very useful in confirming the structure of a synthesized compound and in understanding the electronic environment of the different nuclei in the molecule. The experimental ¹H-NMR spectrum for this compound shows a singlet for the OH proton at δ 8.44 ppm and aromatic protons in the range of δ 8.42–6.71 ppm. mdpi.comnih.gov

Derivatization and Chemical Modifications of 4 Nitrophenyl Azo Naphthol

Synthesis of Substituted ((4-Nitrophenyl)azo)naphthol (B11998456) Analogs: Strategies and Regioselectivity

The primary strategy for synthesizing this compound and its analogs is the azo coupling reaction. This process involves two main steps:

Diazotization: An aromatic amine, such as 4-nitroaniline (B120555) or its substituted derivatives, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5°C). evitachem.comccsf.edu This converts the primary amino group into a highly reactive diazonium salt.

Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with a coupling agent, in this case, a naphthol or a substituted naphthol derivative. evitachem.comsmolecule.com

The regioselectivity of the coupling reaction is a critical aspect, particularly with 1-naphthol (B170400) (α-naphthol). The electrophilic attack by the diazonium ion preferentially occurs at the C4 position (para- to the hydroxyl group). jove.comstackexchange.com This preference is attributed to the formation of a more stable quinoid-like intermediate during the reaction, which is favored over the benzoid structure that would result from an attack at the C2 or C5 positions. stackexchange.com The pH of the reaction medium is crucial; slightly alkaline conditions are optimal for coupling with phenols as it promotes the formation of the more reactive phenoxide ion, which enhances the nucleophilicity of the naphthol ring. jove.com

By selecting appropriately substituted anilines and naphthols, a wide array of analogs can be synthesized. For instance, using 6-bromo-2-naphthol (B32079) as the coupling component results in a brominated analog, while using different substituted anilines can introduce various functional groups onto the phenyl ring. ontosight.airesearchgate.net

| Starting Amine | Coupling Agent | Typical Product |

| 4-Nitroaniline | 1-Naphthol | 4-((4-Nitrophenyl)azo)-1-naphthol smolecule.com |

| 4-Nitroaniline | 2-Naphthol (B1666908) | 1-((4-Nitrophenyl)azo)-2-naphthol ccsf.edunih.gov |

| Substituted Nitroaniline | Naphthol | Substituted ((Nitrophenyl)azo)naphthol Analog ontosight.airesearchgate.net |

| 4-Nitroaniline | Substituted Naphthol | ((4-Nitrophenyl)azo)substituted-naphthol Analog researchgate.net |

Functionalization at the Naphthol Moiety: Hydroxylation, Halogenation, and Alkylation

Further derivatization can be achieved by directly modifying the naphthol ring of the this compound molecule. The hydroxyl group activates the naphthol ring, making it susceptible to electrophilic substitution reactions.

Hydroxylation: Additional hydroxyl groups can be introduced onto the naphthol ring, although this is more commonly achieved by using a dihydroxynaphthalene as the initial coupling agent. The presence of multiple hydroxyl groups can enhance metal-binding capabilities and alter the compound's solubility and electronic properties.

Halogenation: Halogens such as bromine and chlorine can be introduced onto the naphthol ring. For example, direct bromination of the dye can lead to products like 1-((aryl benzylideneamino)(aryl phenyl) methyl)-6-bromo-3-((4-nitrophenyl) diazenyl) naphthalene-2-ol, demonstrating that the naphthol ring is reactive towards halogenation. researchgate.net This is often done to enhance the dye's properties or to provide a reactive handle for further synthesis.

Alkylation: The introduction of alkyl or alkoxy groups onto the naphthol ring is another common modification. Alkoxy substitution, in particular, has been shown to improve the light stability of the resulting dye. Long-chain alkyl groups can be introduced to increase the lipophilicity of the molecule, which is a desirable property for specific applications, such as in organic-soluble indicators. google.com

| Modification | Reagent/Method | Purpose/Outcome |

| Halogenation | Electrophilic Halogenating Agents (e.g., Br₂) | Modify electronic properties, provide a site for further reaction. researchgate.netnih.gov |

| Alkylation/Alkoxylation | Alkyl/Alkoxy Halides | Improve light stability, increase lipophilicity. google.com |

Modifications of the Nitrophenyl Group: Reduction and Further Substitution Reactions

The nitrophenyl group is a key site for chemical modification, primarily through the reduction of the nitro group.

Reduction: The electron-withdrawing nitro group can be readily reduced to a primary amino group (-NH₂), yielding 4-((4-aminophenyl)azo)-1-naphthol. This transformation significantly alters the electronic properties of the molecule, changing its color and reactivity. The resulting amino group can be a site for further derivatization. A variety of reducing agents can be employed for this purpose.

| Reducing Agent | Conditions | Notes |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | A common and effective reagent for nitro group reduction. smolecule.comevitachem.com |

| Sodium Borohydride (NaBH₄) | Aqueous or alcoholic medium | A versatile reducing agent. |

| Catalytic Hydrogenation (H₂) | Metal catalyst (e.g., Pd/C, Raney Nickel) | A clean and efficient method, though it may also reduce other functional groups. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic conditions | Provides a mild method for reduction in the presence of other reducible groups. commonorganicchemistry.com |

| Iron (Fe) / Zinc (Zn) | Acidic conditions (e.g., Acetic Acid) | Classic method for nitro group reduction. evitachem.com |

Further Substitution: Introducing new substituents directly onto the nitrophenyl ring of the pre-formed dye molecule via electrophilic aromatic substitution is challenging due to the deactivating nature of the nitro and azo groups. A more common and effective strategy is to start the synthesis with an already substituted 4-nitroaniline derivative. ontosight.airesearchgate.net However, nucleophilic aromatic substitution is a possibility, where a nucleophile can replace a suitable leaving group (like a halogen) on the ring, a reaction activated by the strong electron-withdrawing nitro group.

Formation of Metal Complexes with this compound Ligands: Coordination Chemistry Aspects

This compound and its isomers are effective ligands in coordination chemistry. They typically act as bidentate ligands, coordinating with a central metal ion through two donor atoms. nih.gov The coordination involves the deprotonated oxygen atom of the hydroxyl group and one of the nitrogen atoms of the azo group, forming a stable chelate ring. nih.govnih.govresearchgate.net This ability to form stable complexes has led to their use in analytical chemistry for metal detection and in the development of new materials.

The synthesis of metal complexes with this compound ligands is generally straightforward. The typical approach involves reacting the azo ligand with a metal salt, such as a chloride or acetate (B1210297) salt, in a suitable solvent. ontosight.airesearchgate.net An alcoholic medium is commonly used for this purpose. researchgate.net The resulting metal complexes are often colored solids, stable at room temperature, and typically insoluble in water but soluble in organic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). nih.gov A variety of metal ions have been successfully complexed with these ligands.

| Metal Ion | Example Complex Formula | Reference |

| Manganese(II) | [Mn(L)₂(H₂O)₂] | nih.govnih.gov |

| Iron(III) | [Fe(L)₂Cl(H₂O)] | nih.govnih.gov |

| Cobalt(II) | [Co(L)₂(H₂O)₂] | nih.govnih.gov |

| Nickel(II) | [Ni(L)₂(H₂O)₂] | nih.govnih.gov |

| Copper(II) | [Cu(L)₂] | nih.govnih.gov |

| Zinc(II) | [Zn(L)₂(H₂O)₂] | researchgate.net |

| (L represents the deprotonated form of the 1-((4-nitrophenyl)azo)-2-naphthol ligand) |

Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the structure and bonding of these metal complexes. nih.govnih.govdntb.gov.ua These theoretical studies provide valuable insights that complement experimental data from techniques like IR and UV-Vis spectroscopy.

DFT calculations help to:

Elucidate the three-dimensional molecular structures and geometries of the ligand and its metal complexes. nih.gov

Confirm the coordination mode, showing that the azo ligand behaves as a mono-negatively charged bidentate ligand, binding through the phenolic oxygen and an azo nitrogen atom. nih.govdntb.gov.ua

Evaluate quantum chemical parameters, which can help in understanding the electronic properties and reactivity of the complexes. nih.gov

These studies are crucial for the rational design of new complexes with specific desired properties for various applications. nih.gov

Synthetic Approaches for Metal-Azo Complexes

Covalent and Non-Covalent Immobilization Strategies for Surface Modification

Immobilizing this compound onto solid supports is a key strategy for developing practical devices such as optical sensors. Both covalent and non-covalent methods can be used, but covalent attachment is often preferred to prevent the dye from leaching out into the surrounding medium, ensuring the long-term stability and reusability of the device. iau.ir

A notable example is the development of an optical sensor for bismuth ions by immobilizing 4-((4-nitrophenyl)azo)-1-naphthol on a transparent triacetylcellulose (B593227) membrane. iau.ir The immobilization procedure involves the following steps:

Activation of waste photographic film tapes with sodium hypochlorite (B82951) to remove gelatinous layers, yielding transparent triacetylcellulose membranes.

Treatment of these films with a solution of 4-((4-nitrophenyl)azo)-1-naphthol in ethylene (B1197577) diamine at room temperature.

Washing the membranes to remove any loosely bound indicator. iau.ir

This process results in the dye being fixed to the polymer surface, creating a sensor that changes color in response to the concentration of bismuth ions. iau.ir The immobilization of such chromogenic reagents is a critical step in translating their solution-based analytical properties into robust and field-deployable sensor technologies.

Applications of 4 Nitrophenyl Azo Naphthol and Its Derivatives in Advanced Materials and Technology

Photoresponsive Materials and Optical Switching Applications

The ability of the azo group to undergo reversible trans-cis isomerization upon irradiation with light is the fundamental principle behind the application of ((4-Nitrophenyl)azo)naphthol (B11998456) derivatives in photoresponsive materials. This molecular transformation induces significant changes in geometry, polarity, and absorption spectra, which can be translated into macroscopic effects in host materials.

The photoisomerization of azobenzene (B91143) and its derivatives is a cornerstone of photochemistry, enabling remote control over material properties. The process involves the conversion from the thermodynamically stable trans isomer to the metastable cis isomer upon irradiation with UV light, and the reverse cis-trans isomerization can be triggered by visible light or occur thermally in the dark. rsc.org

The mechanism of this ultrafast reaction has been a subject of extensive research, with debate centering on two primary pathways: rotation around the N=N bond or inversion through a linear transition state. polympart.irrsc.org For derivatives like this compound, the electronic nature of the substituents plays a crucial role. The presence of a "push-pull" system, with an electron-donating group (like hydroxyl) and an electron-withdrawing group (like nitro), can significantly alter the energy levels of the excited states and the isomerization pathway.

Research on analogous compounds provides insight into the expected dynamics. For instance, studies on 2-hydroxy-5-(4-nitrophenylazo)benzaldehyde revealed that reversible trans/cis photoisomerization occurs readily in non-polar solvents, a process that can be monitored using UV-vis and NMR spectroscopy. researchgate.net In another related "push-pull" azobenzene, 4-nitro-4′-dimethylamino-azobenzene, femtosecond stimulated Raman spectroscopy has been used to map the structural transients during isomerization. rsc.org These studies reveal a complex mechanism involving initial bending of the CNN angle followed by rapid torsional movements, suggesting a mixed inversion-rotation pathway. rsc.org The entire process, from initial excitation to the emergence of the final photoproducts, occurs on an ultrafast timescale, typically within picoseconds. rsc.org

Table 1: Key Research Findings on Photoisomerization of Related Azo Compounds

| Compound | Experimental Technique | Key Findings | Timescale | Reference |

|---|---|---|---|---|

| 4-nitro-4′-dimethylamino-azobenzene | Femtosecond Stimulated Raman Spectroscopy (FSRS) | Revealed distinct structural transients for trans and cis species; proposed a mixed inversion-rotation mechanism. | cis product formation: ~800 fs; Ground state recovery: 2-8 ps | rsc.org |

| 2-hydroxy-5-(4-nitrophenylazo)benzaldehyde | UV-vis and NMR Spectroscopy | Reversible trans/cis photoisomerization observed in non-polar solvents (hexane, CCl₄); not observed in polar solvents. | Not specified | researchgate.net |

This table presents findings from analogous compounds to infer the likely photophysical behavior of this compound.

To translate the molecular switching of this compound derivatives into functional devices, they are often incorporated as guest chromophores into host polymer matrices or chemically bonded to polymer chains. This integration allows for the fabrication of robust thin films with photo-controllable optical properties, such as birefringence and dichroism.

When a thin film of an azo-polymer is irradiated with polarized light, the azo chromophores tend to align perpendicularly to the electric field vector of the light, inducing optical anisotropy. This effect is the basis for applications in optical data storage and holography. For example, research has demonstrated the synthesis of thermoplastic polymers from the reaction of azo dyes like Disperse Orange 3 (4-(4-nitrophenylazo)aniline) with diglycidyl ether of bisphenol A (DGEBA), which can then be blended into block copolymers like polystyrene-b-polymethylmethacrylate (PS-b-PMMA). researchgate.net Such materials exhibit good photo-induced time response and high remnant anisotropy, making them suitable for optical applications. researchgate.net The ability to create surface relief gratings on these polymer films further expands their utility in diffractive optics and sensor applications. researchgate.net

Table 2: Polymer Systems for Photoresponsive Materials

| Azo Compound/Polymer System | Host Matrix | Potential Application | Key Property | Reference |

|---|---|---|---|---|

| Azo-thermoplastic polymer (from Disperse Orange 3 and DGEBA) | Polystyrene-b-polymethylmethacrylate (PS-b-PMMA) | Optical storage, surface relief gratings | High maximum birefringence, elevated remnant anisotropy | researchgate.net |

Photoisomerization Dynamics and Photophysical Switching Mechanisms

pH-Sensitive Indicators and Chemodosimeters: Design Principles and Detection Methodologies

This compound and its structural isomers are well-established as acid-base and metallochromic indicators. alkemist.orghoneywell.com The design principle hinges on the protonation/deprotonation of the naphtholic hydroxyl group, which is in conjugation with the azo chromophore. A change in pH alters the electronic structure of the molecule, leading to a distinct and visually perceptible color change.

In acidic or neutral media, the compound exists predominantly in its protonated form, while in alkaline conditions, the hydroxyl group deprotonates to form a naphtholate anion. This deprotonation extends the π-conjugation of the system, causing a bathochromic (red) shift in the maximum absorption wavelength (λmax). For example, transmission spectra of 4-[(4-nitrophenyl)azo]-1-naphthol in an organic solvent show a λmax of 455 nm at acidic pH, which shifts to 637 nm at alkaline pH. google.com

This same principle is extended to the design of chemosensors and chemodosimeters for detecting specific ions. The hydroxyl group and the azo nitrogen atoms can act as a binding site (ligand) for metal ions. Coordination with a metal ion perturbs the electronic system in a manner similar to deprotonation, resulting in a colorimetric or spectrophotometric response. This allows for the selective detection of various metal ions. For instance, this compound, also known as Magneson II, is used for the colorimetric determination of magnesium (Mg²⁺), forming a blue complex in alkaline solution. scbt.com

The versatility of azo dye chemistry allows for the synthesis of derivatives tailored for specific analytes. By modifying the substituents on the aromatic rings, researchers can fine-tune the sensor's selectivity, sensitivity, and operating pH range. Azo-based chemosensors have been developed for a variety of ions, with the azo group providing a strong light absorption in the visible region, which is ideal for colorimetric sensing. researchgate.netrsc.org

Table 3: this compound and Derivatives as Indicators/Chemosensors

| Compound/Derivative | Analyte | Principle | Detection Method | Reference |

|---|---|---|---|---|

| 4-((4-Nitrophenyl)azo)-1-naphthol (Magneson II) | pH | Deprotonation of hydroxyl group | Colorimetric/Spectrophotometric (λmax shift from 455 nm to 637 nm) | google.com |

| 4-((4-Nitrophenyl)azo)-1-naphthol (Magneson II) | Mg²⁺ | Complexation in alkaline media | Colorimetric (forms blue complex) | scbt.comchemicalbook.com |

| Azo dye derivative (S9b) | Pb²⁺ | Complexation | Colorimetric | rsc.org |

Advanced Pigments and Functional Colorants for Industrial Applications (Non-Textile/Non-Biological)

Beyond their indicator properties, this compound and related monoazo compounds are a significant class of organic pigments and dyes used in various industrial products due to their strong color, stability, and synthetic accessibility.

Azo pigments, including those based on a naphthol coupling component, are widely used in printing inks and coatings. scirp.orggoogle.com Their properties, such as insolubility in application media, lightfastness, and thermal stability, are critical for these applications. Derivatives of this compound, such as C.I. Pigment Red 4 and Pigment Red 6, which feature chloro and nitro substitutions, are part of the β-Naphthol pigment family used commercially. canada.ca

The synthesis of these pigments often involves an azo coupling reaction in an aqueous medium, followed by purification and conditioning steps to achieve the desired particle size, crystal form, and dispersibility for ink and coating formulations. google.com For specialized applications, such as ink-jet inks, the purity and particle size distribution of the pigment are paramount to prevent nozzle clogging and ensure high print quality. google.com Metal complexes of related azo dyes, such as chromium complexes, are also used in certain ink formulations. tiflex.com

The vibrant color and photostability of certain azo derivatives make them suitable for use in high-performance imaging applications, such as the fabrication of color filters for liquid crystal displays (LCDs) and other electronic imaging devices. Azo derivatives of 2-pyridone, for example, have been tested for the production of color filters. scirp.org These filters require colorants with high purity, excellent transparency in the transmissive region, and resistance to degradation from heat and light exposure during device operation. The ability to tune the absorption spectrum of azo dyes by modifying their chemical structure allows for the creation of specific red, yellow, or other colored pixels required for full-color displays. The development of these functional colorants focuses on improving light stability and ensuring compatibility with the polymer binders used in color filter manufacturing.

Integration into Functional Coatings and Inks

Applications in Electroluminescence and Organic Light-Emitting Diodes (OLEDs) Research

While direct applications of this compound itself in commercial OLEDs are not widely documented, the broader class of azo dyes and their derivatives are actively researched for their electroluminescent properties. Azo compounds are known for their chemical and thermal stability, as well as their vibrant colors, which are desirable characteristics for emissive and charge-transporting layers in OLED devices.

Research into related azo dye derivatives has shown their potential as emitters in the emissive layer of OLEDs. For instance, a study on certain food azo dye derivatives demonstrated their efficient solid-state emission with fluorescence intensity maxima ranging from 517 to 646 nm. An OLED device fabricated using one of these azo dyes as the emitter layer exhibited a low turn-on voltage of 2.69 V, a high brightness of 16,432 cd/m², and an external quantum efficiency (EQE) of 4.89%. These findings highlight the promise of the azo dye class in developing efficient OLEDs.

The performance of these devices is often enhanced by doping the azo dye into a host material. In one such study, doping an azo dye into a PBD (2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole) host, an electron-transporting material, led to balanced charge carrier transport, which is crucial for high-efficiency OLEDs. The photoluminescence quantum yield (PLQY) of the azo dyes in this research increased significantly from 9-17% in the non-doped solid state to 13-39% when doped.

Furthermore, metal complexes involving azo or azomethine ligands, which are structurally related to azo dyes, have been investigated for their electroluminescent applications. Zinc(II) complexes with bidentate azomethine ligands, for example, are noted for their thermal stability and are used as luminescent materials in various layers of OLED devices. The electronic properties, and therefore the emission color and efficiency, can be tuned by modifying the substituent groups on the ligands.

Table 1: Performance of an OLED Device Using a Derivative Azo Dye Emitter

| Parameter | Value |

|---|---|

| Maximum Fluorescence Intensity | 517–646 nm |

| Turn-on Voltage | 2.69 V |

| Maximum Brightness | 16,432.40 cd/m² |

| Current Efficiency | 8.20 cd/A |

| Power Efficiency | 6.95 lm/W |

| External Quantum Efficiency (EQE) | 4.89% |

Data sourced from a study on food azo dye derivatives.

The incorporation of benzothiazole, another heterocyclic moiety, into azo structures has also been explored to create blue fluorescent materials for OLEDs. An electroluminescent device using a benzothiazole-based material achieved a maximum brightness of 3760 cd/m² and an external quantum efficiency of 2.37%. This demonstrates the versatility of combining the azo functional group with other molecular components to achieve desired optical properties.

Catalytic Applications: this compound as a Ligand or Organocatalyst in Chemical Transformations

The structural features of this compound, particularly the azo group and the hydroxyl group on the naphthol ring, allow it to function as an effective ligand in coordination chemistry. These groups can chelate with metal ions, forming stable complexes that can act as catalysts in various organic transformations.

As a Ligand in Metal-Complex Catalysis: this compound can act as a bidentate ligand, coordinating with transition metal ions through the nitrogen atoms of the azo group and the oxygen atom of the hydroxyl group. The resulting metal complexes have shown potential in catalysis. For instance, chromium(III) complexes with azo-naphthol ligands have been a subject of interest for their catalytic applications. The electronic properties of the ligand, influenced by substituents like the nitro group, play a crucial role in the reactivity and catalytic activity of the metal complex.

Studies on related azo-naphthol derivatives have demonstrated the synthesis of various metal complexes with Mn(II), Fe(III), Cr(III), Co(II), Ni(II), and Cu(II). These complexes are formed by the chelation of the metal ion with the azo and hydroxyl groups. The geometry and coordination number of the resulting complexes, which can be five- or six-coordinated with geometries like octahedral, are critical for their catalytic function. While many studies focus on the synthesis and characterization of these complexes, they lay the groundwork for exploring their catalytic potential in reactions such as oxidation, reduction, and cross-coupling.

As an Organocatalyst: The field of organocatalysis, where an organic molecule acts as the catalyst, has also seen the application of azo compounds. The ability of the azo group to undergo reversible trans-cis isomerization upon irradiation with light has been exploited to create "azo-switch" catalysts. This photoisomerization leads to a significant change in the catalyst's shape and properties, allowing for the control of catalytic activity and selectivity.

For example, researchers have developed an organocatalyst where the trans isomer possesses a specific binding pocket for a substrate, directing a reaction to one position. Upon photoisomerization to the cis form, the catalyst's conformation changes, leading to a different binding mode and directing the reaction to a different site on the substrate.

Furthermore, azo compounds have been used in enantioselective organocatalytic reactions. In one study, an axially chiral bis-thiourea catalyst was used for the conjugate addition of a formaldehyde (B43269) hydrazone to nitroalkenes, producing enantioenriched azo compounds with good to excellent yields (60-96%). This highlights the potential for developing chiral catalysts based on the azo scaffold for asymmetric synthesis.

Table 2: Examples of Catalytic Systems based on Azo Compounds

| Catalyst Type | Description | Application Example | Key Feature |

|---|---|---|---|

| Metal-Azo Ligand Complex | Chromium(III) complex with an azo-naphthol ligand. | Potential in various organic syntheses. | The azo and hydroxyl groups act as chelation sites for the metal ion. |

| Azo-Switch Organocatalyst | An organocatalyst that changes shape with light. | Site-selective esterification. | Reversible trans-cis isomerization of the azo group controls catalyst shape and selectivity. |

| Chiral Organocatalyst | An axially chiral bis-thiourea catalyst. | Enantioselective synthesis of azo compounds. | The catalyst's chiral environment induces enantioselectivity in the reaction. |

These examples, while not all specific to this compound itself, demonstrate the principles by which it and its derivatives can be employed in catalysis, either as ligands for metal catalysts or as standalone organocatalysts.

Environmental Sensing Technologies for Specific Analytes

The vibrant color of this compound and its derivatives, along with their ability to form complexes with various analytes, makes them excellent candidates for the development of colorimetric and fluorescent sensors. These sensors are crucial for environmental monitoring as they can provide rapid, on-site detection of pollutants without the need for sophisticated instrumentation.

Colorimetric Detection of Metal Ions: this compound is well-known for its use as a colorimetric reagent for the detection of metal ions. It can form distinctly colored complexes with specific metal ions, allowing for their visual or spectrophotometric quantification. For instance, it is used as a reagent for the determination of magnesium (Mg²⁺) ions. The interaction between the azo dye and the metal ion alters the electronic structure of the dye, leading to a visible color change.

The sensing mechanism relies on the coordination of the metal ion with the electron-donating atoms of the dye molecule, typically the nitrogen atoms of the azo group and the oxygen from the hydroxyl group. This complexation event modulates the intramolecular charge transfer (ICT) characteristics of the dye, resulting in a shift in its absorption spectrum. Azo dyes based on similar scaffolds have been shown to detect a range of metal ions, including Hg²⁺, Fe²⁺, Pd²⁺, Sn²⁺, and Al³⁺, with a noticeable color change from yellow to pink.

To enhance the sensitivity and selectivity of these sensors, the dye can be immobilized on solid supports. In one study, 4-(4-nitrophenylazo)naphthalen-1-ol was anchored into the pores of mesoporous silica (B1680970) materials (SBA-15, SBA-16, and MCM-41). This created a fluorescent sensor capable of detecting heavy metal ions such as Hg²⁺, Pb²⁺, and Zn²⁺ in aqueous media. The solid support provides a high surface area for the interaction and can prevent the aggregation of the dye molecules, improving their sensing performance.

Table 3: Examples of Analytes Detected by Azo Dye-Based Sensors

| Sensor Based On | Analyte(s) Detected | Detection Method | Key Observation |

|---|---|---|---|

| This compound | Magnesium (Mg²⁺) | Colorimetric | Formation of a colored complex. |

| Dabcyl (an azo dye) | Hg²⁺, Fe²⁺, Pd²⁺, Sn²⁺, Al³⁺ | Colorimetric | Color change from light yellow to pink. |

| 4-(4-nitrophenylazo)naphthalen-1-ol on silica | Hg²⁺, Pb²⁺, Zn²⁺ | Fluorescent | Change in fluorescence upon metal ion binding. |

| Indole-derived azo-azomethine dye | Fluoride (B91410) (F⁻) | Colorimetric | Red-shift of over 250 nm in the absorption spectrum. |

Sensing of Anions and Other Molecules: Beyond metal ions, derivatives of azo dyes have been engineered to detect anions and neutral molecules. For example, novel indole-derived azo-azomethine dyes have been developed as effective colorimetric sensors for the fluoride (F⁻) ion, showing a significant red-shift of over 250 nm in the absorption spectrum upon detection. Interestingly, the resulting dye-fluoride complex could then be used as a secondary sensor for the detection of trace amounts of water in organic solvents. This demonstrates the versatility of these systems, where the initial sensing product can be repurposed for another analyte.

The development of such sensors is a growing area of research, with the aim of creating low-cost, portable, and easy-to-use test kits for the on-site analysis of environmental pollutants. The tunability of the chemical structure of azo dyes allows for the rational design of new sensors with high selectivity and sensitivity for a wide range of target analytes.

Advanced Research Methodologies and Techniques Applied to 4 Nitrophenyl Azo Naphthol Studies

High-Resolution Microscopy Techniques for Morphological Characterization

High-resolution microscopy is crucial for understanding the surface morphology and structure of ((4-Nitrophenyl)azo)naphthol (B11998456) and related azo dye polymers. Techniques such as Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM) provide detailed topographical information at the micro- and nanoscale.

Researchers have utilized these methods to investigate the physical form of azo compounds. For instance, studies on azo dye polymers synthesized through oxidative polycondensation have employed SEM to understand their surface morphology. researchgate.net In the context of industrial applications, such as corrosion inhibition, FE-SEM has been used to analyze protective films formed by azo derivatives on metal surfaces. acs.org Analysis of carbon steel surfaces treated with azo compounds revealed the formation of a protective layer, which was confirmed by FE-SEM imaging. acs.org This provides direct evidence of how these molecules organize at an interface to prevent corrosion. acs.org

Table 1: Application of High-Resolution Microscopy in Azo Compound Studies

| Microscopy Technique | Application | Key Findings |

| Scanning Electron Microscopy (SEM) | Studying the surface morphology of novel azo dye polymers. researchgate.net | Provides understanding of the polymer's surface texture and physical structure. researchgate.net |

| Field Emission Scanning Electron Microscopy (FE-SEM) | Analyzing the protective film of azo derivatives on carbon steel surfaces. acs.org | Confirmed the formation and morphology of a protective layer, elucidating the mechanism of corrosion inhibition. acs.org |

Microfluidics for Reaction Optimization and High-Throughput Screening